molecular formula C10H11FN4 B13249222 N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine

N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B13249222
M. Wt: 206.22 g/mol
InChI Key: WNXFYXGKMOLNJC-UHFFFAOYSA-N
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Description

N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is a pyrazole-derived compound featuring a 3-fluorophenyl substituent at the N4 position and a methyl group at the N1 position.

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

4-N-(3-fluorophenyl)-1-methylpyrazole-3,4-diamine

InChI

InChI=1S/C10H11FN4/c1-15-6-9(10(12)14-15)13-8-4-2-3-7(11)5-8/h2-6,13H,1H3,(H2,12,14)

InChI Key

WNXFYXGKMOLNJC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)NC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to reduce costs and improve yield. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues

The table below compares N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine with structurally related pyrazole and pyrazoline derivatives:

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Synthesis Yield (if reported) References
N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine (Target) Pyrazole-diamine N1-methyl; N4-(3-fluorophenyl) Not reported in evidence Not reported
N4-(4-Methylphenyl)-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine (1) Pyrazolo-pyrimidine Fused pyrimidine ring; N4-(4-methylphenyl) Polymorphism studied; pharmaceutically relevant Not reported
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) Dihydro-pyrazole 4,5-dihydro core; 4-fluorophenyl; carbaldehyde Crystal structure confirmed Not reported
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole Dihydro-pyrazole 4,5-dihydro core; 4-fluorophenyl; naphthyl Structural confirmation Not reported
4j (Pyrazolo[3,4-d]pyrimidine derivative) Pyrazolo-pyrimidine Quinolinyl; triazole-ether; 3-fluorophenyl IGF-1R antagonist; bioactivity tested 74.5%

Key Observations :

  • Core Structure : The target compound lacks the fused pyrimidine ring present in pyrazolo[3,4-d]pyrimidines (e.g., compound 1 in ), which may reduce molecular weight and alter pharmacokinetic properties.
  • Saturation State : Unlike dihydro-pyrazolines (4,5-dihydro cores in ), the target’s fully unsaturated pyrazole ring may enhance planarity and π-π stacking interactions.
Physicochemical Properties
  • Solubility : The diamine groups in the target compound likely increase polarity compared to carbaldehyde or ketone derivatives (e.g., ), improving aqueous solubility.

Biological Activity

N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

The synthesis of N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves multi-step organic reactions, often starting from readily available pyrazole derivatives. The compound's molecular formula is C10H10FN5C_10H_{10}FN_5 with a molecular weight of approximately 219.22 g/mol. It features a pyrazole ring substituted with a fluorophenyl group, which may enhance its biological activity through improved binding interactions with target proteins.

Biological Activity Overview

N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine exhibits a range of biological activities, including:

  • Antiproliferative Effects : Studies have indicated that derivatives of this compound can inhibit the growth of prostate cancer cell lines (LNCaP and PC-3). For example, certain analogs demonstrated an IC50 value of 18 μmol/L against LNCaP cells and a significant reduction in prostate-specific antigen (PSA) levels by 46% .
  • Antimicrobial Properties : Research has shown that pyrazole derivatives can exert antimicrobial effects. In particular, compounds similar to N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine have been evaluated for their capacity to inhibit the growth of various bacterial strains and fungi .
  • Anti-inflammatory Activity : Some studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating potential use in treating inflammatory diseases .

The mechanisms by which N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many pyrazole compounds act by inhibiting specific enzymes involved in cancer progression or inflammation. For instance, some have been shown to inhibit xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation .
  • Targeting Cell Signaling Pathways : This compound may interfere with cell signaling pathways critical for cancer cell survival and proliferation. The downregulation of PSA in prostate cancer cells suggests modulation of androgen receptor signaling pathways .

Case Studies

Several studies highlight the efficacy of N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine and its analogs:

  • Prostate Cancer Study : A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against LNCaP cells. Compound 10e showed promising results with significant PSA downregulation compared to standard treatments .
  • Antimicrobial Evaluation : A study involving a range of pyrazole derivatives indicated that some exhibited moderate to excellent antifungal activity against phytopathogenic fungi. The activity was assessed using mycelial growth inhibition assays .

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